molecular formula C18H28O7 B8103797 HO-PEG4-Benzyl ester

HO-PEG4-Benzyl ester

Cat. No.: B8103797
M. Wt: 356.4 g/mol
InChI Key: ILDIWPZIBIGYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG4-Benzyl ester typically involves the esterification of a polyethylene glycol derivative with a benzyl-protected carboxylic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using automated reactors to maintain consistent reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: HO-PEG4-Benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: HO-PEG4-Benzyl ester is unique due to its benzyl-protected carboxylic acid group, which can be easily removed under mild conditions to afford a free acid. This makes it highly versatile for conjugation with various biomolecules .

Properties

IUPAC Name

benzyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5,19H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDIWPZIBIGYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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